Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride
CAS No.:
Cat. No.: VC16033943
Molecular Formula: C25H23ClPS+
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride -](/images/structure/VC16033943.png)
Specification
Molecular Formula | C25H23ClPS+ |
---|---|
Molecular Weight | 421.9 g/mol |
IUPAC Name | triphenyl(phenylsulfanylmethyl)phosphanium;hydrochloride |
Standard InChI | InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
Standard InChI Key | OAUXBAZCEXSXGL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Introduction
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is a complex organic compound characterized by its unique structure, which combines the properties of phosphonium salts with the reactivity of sulfanyl groups. This compound is a quaternary phosphonium salt, featuring a phosphorus atom bonded to three phenyl groups and a phenylsulfanyl group attached to a methyl group. The presence of the phosphonium cation contributes to its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Synthesis Methods
Several synthesis methods have been developed for phosphonium compounds, although specific details for Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride are not widely documented. Generally, phosphonium salts are synthesized through the reaction of a phosphine with an alkyl halide. For compounds with similar structures, such as Triphenyl((phenylthio)methyl)phosphonium chloride, synthesis involves reacting triphenylphosphine with a suitable alkylating agent.
Applications and Potential Uses
Field of Application | Potential Use |
---|---|
Organic Synthesis | Versatile reagent for various synthetic reactions. |
Medicinal Chemistry | Potential for developing new pharmaceuticals due to its unique chemical properties. |
Related Compounds
Several compounds share structural similarities with Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride, including:
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Triphenylphosphine: Used as a reducing agent and base in many reactions.
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Benzyltriphenylphosphonium chloride: Exhibits similar reactivity and is used in organic synthesis.
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Phenacyltriphenylphosphonium bromide: Known for biological activity and used in photochemistry.
Compound Name | Structure | Unique Features |
---|---|---|
Triphenylphosphine | Ph₃P | Base for many reactions; reducing agent. |
Benzyltriphenylphosphonium chloride | Ph₃P⁺(C₆H₅)Cl⁻ | Similar reactivity; used in organic synthesis. |
Phenacyltriphenylphosphonium bromide | Ph₃P⁺(C₆H₅CO)Br⁻ | Biological activity; used in photochemistry. |
Safety and Handling
While specific safety data for Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is not detailed, phosphonium salts generally require careful handling due to potential irritant properties. It is advisable to follow standard laboratory safety protocols when handling such compounds.
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